2,3-Difluoro-4-methylbenzoic acid
Overview
Description
2,3-Difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4-methylbenzoic acid. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylbenzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base like potassium carbonate
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and reducing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Reduction: 2,3-Difluoro-4-methylbenzyl alcohol or 2,3-Difluoro-4-methylbenzaldehyde.
Oxidation: 2,3-Difluoro-4-carboxybenzoic acid.
Scientific Research Applications
2,3-Difluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the methyl group at the 4 position.
4-Methylbenzoic acid: Lacks the fluorine atoms at the 2 and 3 positions.
2,4-Difluoro-3-methylbenzoic acid: Has fluorine atoms at different positions on the benzene ring.
Uniqueness
2,3-Difluoro-4-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-difluoro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVIYYKETYLSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378906 | |
Record name | 2,3-Difluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-37-5 | |
Record name | 2,3-Difluoro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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